(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol
Description
(2R)-2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol (molecular formula: C₈H₉F₃N₂O) is a chiral amino alcohol featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and an ethan-1-ol moiety at the 2-position. The compound’s stereochemistry (R-configuration) is critical for its biological interactions, as it influences binding affinity and metabolic stability . The trifluoromethyl group enhances lipophilicity, improving membrane permeability and resistance to oxidative metabolism, while the hydroxyl and amino groups enable hydrogen bonding with biological targets .
Properties
Molecular Formula |
C8H9F3N2O |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)5-1-2-7(13-3-5)6(12)4-14/h1-3,6,14H,4,12H2/t6-/m0/s1 |
InChI Key |
FAUGOLXHWUALDM-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=NC=C1C(F)(F)F)[C@H](CO)N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes halogenation, amination, and subsequent functional group transformations to introduce the trifluoromethyl group and the aminoethanol moiety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, potentially yielding partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oximes, nitroso derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe for studying enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: Used in the production of advanced materials with specific electronic or optical properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The amino group may form hydrogen bonds, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Impact of Substituent Position and Electronic Effects
Role of Stereochemistry
The R-configuration in the target compound confers higher enantiomeric purity and target specificity compared to its S-enantiomer. For example, (2S)-2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol shows 30% lower activity in kinase inhibition assays due to mismatched spatial orientation .
Functional Group Modifications
- Hydroxyl Group Removal: Analogs lacking the -OH group (e.g., 2-Amino-5-(trifluoromethyl)pyridine) lose hydrogen-bonding capacity, reducing solubility and target affinity .
- Amino Group Modifications: Replacement with methylamino (e.g., ) or ethylamino groups alters basicity, affecting ionizable properties critical for membrane transport .
Biological Activity
(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol is a compound notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H9F3N2O
- Molecular Weight : 202.17 g/mol
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Receptor Modulation : The compound has been studied for its role as an allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological disorders. Research indicates that it may enhance receptor activity, potentially offering therapeutic benefits in conditions such as anxiety and depression .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of the compound exhibit significant antimicrobial properties. For instance, certain pyridine derivatives have shown effectiveness against Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate glutamate signaling pathways could help mitigate excitotoxicity associated with conditions like Alzheimer's disease .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics . -
Neuroprotective Study :
In a neurodegenerative model, this compound was tested for its neuroprotective effects against glutamate-induced toxicity in neuronal cultures. The results showed a significant reduction in cell death and oxidative stress markers, suggesting its therapeutic potential in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
